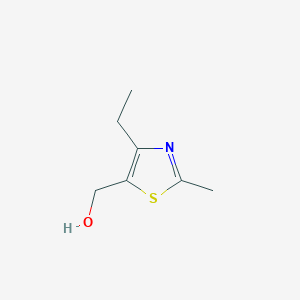
5-Ciano-2-metil-2H-indazol
Descripción general
Descripción
2-Methyl-2H-indazole-5-carbonitrile is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.17 .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-5-carbonitrile, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 2-Methyl-2H-indazole-5-carbonitrile is characterized by a 2H-indazole core with a methyl group at the 2-position and a carbonitrile group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-2H-indazole-5-carbonitrile are diverse. They include C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Physical And Chemical Properties Analysis
2-Methyl-2H-indazole-5-carbonitrile has a molecular weight of 157.17 . The physical form of this compound is not specified in the search results.Aplicaciones Científicas De Investigación
Enfoques de Síntesis
El 5-Ciano-2-metil-2H-indazol se puede sintetizar utilizando diversas estrategias, incluidas reacciones catalizadas por metales de transición, reacciones de ciclización reductora y síntesis de 2H-indazoles a través de la formación consecutiva de enlaces C–N y N–N sin catalizador ni solvente a partir de 2-azidobenzaldehídos y aminas .
Aplicaciones Medicinales
Los compuestos heterocíclicos que contienen indazol, como el this compound, tienen una amplia variedad de aplicaciones medicinales. Se utilizan como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos .
Tratamiento de Enfermedades Respiratorias
Los indazoles también se pueden emplear como inhibidores selectivos de la fosfoinositida 3-cinasa δ para el tratamiento de enfermedades respiratorias .
Actividad Antiprotozoaria
Se ha sintetizado y estudiado una serie de derivados de 2-fenil-2H-indazol, que podrían incluir this compound, por su actividad antiprotozoaria . Los ensayos biológicos revelaron características estructurales que favorecen la actividad antiprotozoaria contra los tres protozoos probados, por ejemplo, grupos que retiran electrones en el anillo de 2-fenilo .
Agentes Antiinflamatorios
Se han sintetizado y evaluado derivados de 2H-indazol por su potencial como agentes antiinflamatorios .
Agentes Antimicrobianos
Los derivados de 2H-indazol también se han estudiado por su potencial como agentes antimicrobianos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Indazole derivatives, a family to which 2-methyl-2h-indazole-5-carbonitrile belongs, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide variety of biological properties, indicating that they likely interact with multiple targets within the body .
Mode of Action
Indazole derivatives have been found to possess various biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . This suggests that 2-Methyl-2H-indazole-5-carbonitrile may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indazole derivatives have been found to possess various biological activities, suggesting that they likely interact with and modulate multiple biochemical pathways .
Result of Action
Indazole derivatives have been found to possess various biological activities, suggesting that they likely have multiple effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
2-Methyl-2H-indazole-5-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase δ, which is involved in cell signaling pathways related to cancer and respiratory diseases . Additionally, 2-Methyl-2H-indazole-5-carbonitrile can bind to proteins involved in inflammatory responses, thereby modulating their activity and reducing inflammation . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of 2-Methyl-2H-indazole-5-carbonitrile on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methyl-2H-indazole-5-carbonitrile can alter the expression of genes involved in cell proliferation and apoptosis, leading to reduced cancer cell growth . Furthermore, it affects cellular metabolism by inhibiting enzymes that regulate metabolic pathways, thereby altering the levels of key metabolites . These cellular effects underscore the compound’s potential in developing new therapeutic strategies.
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-5-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, 2-Methyl-2H-indazole-5-carbonitrile can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methyl-2H-indazole-5-carbonitrile in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Understanding these temporal effects is essential for optimizing the compound’s use in experimental and therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-5-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-Methyl-2H-indazole-5-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered metabolic flux and changes in metabolite levels . Additionally, 2-Methyl-2H-indazole-5-carbonitrile can affect the activity of enzymes involved in detoxification processes, influencing the compound’s metabolism and clearance from the body . These interactions provide insights into the compound’s metabolic fate and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its accumulation and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Methyl-2H-indazole-5-carbonitrile plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall therapeutic potential. For example, targeting 2-Methyl-2H-indazole-5-carbonitrile to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism .
Propiedades
IUPAC Name |
2-methylindazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-4-7(5-10)2-3-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOFLALMDZWZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001292793 | |
| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-49-5 | |
| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2H-indazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001292793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


![4-{[(2-Methoxyethyl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1455159.png)
